![molecular formula C8H6F2O2S B1301282 2-(Difluoromethylthio)benzoic acid CAS No. 79676-56-5](/img/structure/B1301282.png)
2-(Difluoromethylthio)benzoic acid
Overview
Description
2-(Difluoromethylthio)benzoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-(2-thiophenecarboxy)benzoic acid , 2-(trifluoromethylsulfonyloxy)pyridine , 2,6-bis(trifluoromethyl)benzoic acid , and 2-(methylthio)benzoic acid are mentioned. These compounds share a common benzoic acid moiety but differ in their substituents, which can significantly affect their chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves various reagents and conditions. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is synthesized from the sodium salt of 2-pyridinol and trifluoromethylsulfonyl chloride in dioxane . This reagent is then used for ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating a potential pathway for the synthesis of difluoromethylthio-substituted compounds through similar dehydration reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using different techniques. For example, the structure of 2,6-bis(trifluoromethyl)benzoic acid was analyzed using vibrational spectral analysis and DFT calculations . Similarly, the structure of 2-(methylthio)benzoic acid was determined through powder X-ray diffraction and DFT studies . These analyses provide insights into the geometry, vibrational modes, and electronic properties of the molecules, which are essential for understanding the behavior of 2-(difluoromethylthio)benzoic acid.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their chemical reactions. For instance, the TFOP reagent is capable of intermolecular dehydration to form benzophenones , suggesting that difluoromethylthio-substituted benzoic acids might undergo similar reactions under appropriate conditions. The DFT calculations of related compounds also provide information on the possible sites for electrophilic and nucleophilic attacks, which is valuable for predicting the reactivity of 2-(difluoromethylthio)benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure. The vibrational spectral analysis and DFT calculations reveal the chemical activity and stability of the molecules . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the formation of supramolecular assemblies and affect the physical properties like melting points and solubility . These studies are essential for understanding the properties of 2-(difluoromethylthio)benzoic acid, which are likely influenced by the difluoromethylthio substituent.
Scientific Research Applications
Food and Feed Additives
Benzoic acid is extensively used as an antibacterial and antifungal preservative in foods and feeds. Studies have demonstrated that it can improve growth and health by promoting gut functions such as digestion, absorption, and barrier functions. Appropriate levels of benzoic acid might improve gut functions via regulating enzyme activity, redox status, immunity, and microbiota. However, excess administration could damage gut health through redox status alterations (Mao, X., Yang, Qing, Chen, Daiwen, Yu, B., & He, Jun, 2019).
Environmental and Pharmacological Degradation
The stability of nitisinone, a compound related to benzoic acid derivatives, under various experimental conditions was studied to identify its degradation products. The results contribute to a better understanding of the potential risks and benefits of its medical application, emphasizing the importance of understanding the stability and degradation pathways of pharmaceuticals (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, Marta, 2019).
Pharmacokinetic Analysis
A physiologically-based pharmacokinetic analysis of benzoic acid across species (rats, guinea pigs, humans) elucidates the metabolic and dosimetric variations, providing implications for assessing dietary exposures to benzoates. This research aids in understanding the interspecies differences in pharmacokinetics and their relevance to safety assessments (Hoffman, Timothy E., & Hanneman, W., 2017).
Chemical Synthesis and Drug Development
Salicylic acid derivatives, closely related to benzoic acid compounds, have shown significant promise in drug development due to their anti-inflammatory and analgesic activities. Research into novel salicylic acid derivatives like 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid (3-CH2Cl) explores their potential as alternatives to existing drugs, providing insights into the discovery of new therapeutic agents (Tjahjono, Yudy et al., 2022).
Safety and Hazards
Future Directions
The field of difluoromethylation, which includes compounds like 2-(Difluoromethylthio)benzoic acid, has seen recent advances and is of considerable interest . Fluoro-substituted compounds are considered to be environmentally acceptable alternatives to chlorinated compounds, which makes them particularly relevant .
properties
IUPAC Name |
2-(difluoromethylsulfanyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFFRJTXRATUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365800 | |
Record name | 2-(Difluoromethylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethylthio)benzoic acid | |
CAS RN |
79676-56-5 | |
Record name | 2-(Difluoromethylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethylthio)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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